molecular formula C27H23ClN4O3 B2495677 N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189493-22-8

N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2495677
CAS No.: 1189493-22-8
M. Wt: 486.96
InChI Key: OTYYJWKSOFCLIU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a pyrimidoindole-derived acetamide compound characterized by a complex heterocyclic core. Its structure includes:

  • A pyrimido[5,4-b]indole scaffold with a 4-oxo group at position 4 and a methyl group at position 6.
  • A 4-methoxybenzyl substituent at position 3 of the pyrimidoindole core.
  • An N-(3-chlorophenyl)acetamide side chain at position 3.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O3/c1-17-6-11-23-22(12-17)25-26(32(23)15-24(33)30-20-5-3-4-19(28)13-20)27(34)31(16-29-25)14-18-7-9-21(35-2)10-8-18/h3-13,16H,14-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYYJWKSOFCLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrimidine core fused with an indole moiety. The presence of substituents such as the 3-chlorophenyl and 4-methoxybenzyl groups enhances its pharmacological profile. The synthesis typically involves multi-step reactions that include the formation of the pyrimidine ring and subsequent modifications to introduce the aromatic substituents.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogenated phenyl groups often correlates with increased antibacterial activity due to enhanced lipophilicity and membrane penetration.

Anticancer Properties

The anticancer potential of pyrimidine derivatives has been extensively studied. For instance, compounds with structural similarities to N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide have shown cytotoxic effects on various cancer cell lines. A notable study reported that certain pyrimidine analogs exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of DNA synthesis: Pyrimidine derivatives can interfere with nucleotide synthesis, leading to reduced proliferation of microbial and cancer cells.
  • Apoptosis induction: Some studies suggest that these compounds can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways .

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various pyrimidine derivatives, including those structurally related to this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of pyrimidine derivatives were tested against several cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM against MCF-7 (breast cancer) cells, highlighting its potential for further development as an anticancer therapeutic .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialE. coli32 µg/mL
AnticancerMCF-7 (breast cancer)15 µM
AntifungalCandida albicansNot specified

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs to N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through the modulation of critical signaling pathways such as PI3K/AKT/mTOR.

Case Study: Apoptosis Induction
In vitro studies have shown that derivatives of pyrimidoindole can effectively induce apoptosis in various cancer cell lines. For instance, a study demonstrated that these compounds led to increased caspase activity and DNA fragmentation in colorectal cancer cells, suggesting a potential pathway for therapeutic intervention.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar pyrimidoindole derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Findings: Antibacterial Efficacy
A recent study assessed the antibacterial properties of related compounds, revealing minimal inhibitory concentrations (MIC) ranging from 25 to 100 μg/mL against Staphylococcus aureus and Escherichia coli. This suggests that this compound could be developed into a novel antibiotic.

Comparison with Similar Compounds

Benzyl/Phenyl Substituents

  • 4-Methoxybenzyl (Target Compound) : The methoxy group enhances solubility via polar interactions but may reduce membrane permeability compared to halogens .
  • 2-Chlorobenzyl () : The electron-withdrawing chloro group at the ortho position could sterically hinder target binding compared to the para-methoxy analog .

Acetamide Side Chains

  • N-(3-Chlorophenyl) (Target) : The meta-chloro group balances steric and electronic effects, contrasting with N-(2-fluorophenyl) (), where fluorine’s electronegativity may strengthen hydrogen bonding .
  • N-(3-Methoxyphenyl) () : Methoxy’s electron-donating nature may alter binding kinetics compared to halogens .

Core Heterocycle Modifications

  • Sulfanyl Bridge () : Replacing oxygen with sulfur increases electron density and may enhance resistance to oxidative metabolism .
  • Trifluoromethoxy Group () : This group improves metabolic stability and lipophilicity, a common strategy in drug design .

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